Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1251732-99-6
VCID: VC3010961
InChI: InChI=1S/C12H18O5/c1-2-15-11(14)7-10(13)9-3-4-12(8-9)16-5-6-17-12/h9H,2-8H2,1H3
SMILES: CCOC(=O)CC(=O)C1CCC2(C1)OCCO2
Molecular Formula: C12H18O5
Molecular Weight: 242.27 g/mol

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate

CAS No.: 1251732-99-6

Cat. No.: VC3010961

Molecular Formula: C12H18O5

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate - 1251732-99-6

Specification

CAS No. 1251732-99-6
Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
IUPAC Name ethyl 3-(1,4-dioxaspiro[4.4]nonan-8-yl)-3-oxopropanoate
Standard InChI InChI=1S/C12H18O5/c1-2-15-11(14)7-10(13)9-3-4-12(8-9)16-5-6-17-12/h9H,2-8H2,1H3
Standard InChI Key NTYPLZDKEAIYLC-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1CCC2(C1)OCCO2
Canonical SMILES CCOC(=O)CC(=O)C1CCC2(C1)OCCO2

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate contains a distinctive spirocyclic structure that contributes significantly to its chemical behavior and potential applications. The compound's core structure features a 1,4-dioxaspiro[4.4]nonane scaffold with a substituted propanoate group.

Basic Chemical Information

The compound is characterized by the following key identifiers and properties:

PropertyValue
Chemical NameEthyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate
CAS Number1251732-99-6
Molecular FormulaC₁₂H₁₈O₅
Molecular Weight242.27 g/mol
Reference Number3D-BAC73299 (CymitQuimica)
Minimum Purity Specification95%
Physical StateNot specified in available data

The molecular structure contains several key functional groups that define its reactivity profile, including an ester group and a ketone moiety, alongside the spirocyclic system that forms the backbone of the molecule .

Structural Features and Importance

The spirocyclic structure of Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate is particularly noteworthy as it creates a unique three-dimensional conformation that can influence binding interactions with biological targets. The 1,4-dioxaspiro[4.4]nonane scaffold creates a rigid framework with specific spatial orientation of the functional groups, which is critical for potential biological activity.

The compound contains five oxygen atoms distributed across different functional groups: two within the dioxaspiro ring system, one as part of the ketone group, and two within the ethyl ester moiety. This oxygen-rich structure contributes to its polarity profile and potential hydrogen bonding capabilities, which can be significant for interactions with biological receptors or catalytic systems .

Synthesis and Preparation Methods

The synthesis of Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate typically involves multi-step organic reactions that require precise control of reaction conditions and sophisticated purification techniques.

Reaction Conditions and Considerations

The synthesis of this compound generally requires specific reaction conditions, including:

  • Controlled temperature environments

  • Inert atmosphere (likely nitrogen or argon) for moisture-sensitive steps

  • Appropriate solvents that can accommodate the polarities of both the starting materials and the product

  • Catalysts to facilitate specific transformations

  • Carefully monitored reaction times to maximize yield and minimize side products

The complexity of the molecule suggests that its synthesis would involve multiple protection and deprotection steps, particularly to manage the reactivity of the different oxygen-containing functional groups during various stages of the synthesis.

Chemical Properties and Reactivity

The unique structural features of Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate endow it with specific chemical properties and reactivity patterns that are relevant to both its synthesis and potential applications.

Physical Properties

While comprehensive physical property data is limited in the available search results, the following properties can be inferred or are directly mentioned:

PropertyValue/Description
AppearanceNot specified in available data
SolubilityLikely soluble in common organic solvents due to ester and ketone groups
Storage RequirementsStore long-term in a cool, dry place
Transport ClassificationNot classified as hazardous material for transport (DOT/IATA)

The compound's molecular weight of 242.27 g/mol places it in the small-molecule category, which is typically favorable for drug development considerations regarding absorption and distribution .

Reactivity Profile

The presence of both an ester group and a ketone functionality in Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate creates multiple sites for potential chemical transformations:

  • The ketone group can participate in nucleophilic addition reactions, including reductions to alcohols, formation of imines with amines, or aldol-type condensations.

  • The ethyl ester functionality is susceptible to hydrolysis, transesterification, and reduction reactions.

  • The spirocyclic dioxane system might undergo ring-opening reactions under specific acidic conditions.

This diverse reactivity profile makes the compound valuable as a potential intermediate in the synthesis of more complex structures with medicinal chemistry applications.

Applications and Research Significance

Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate belongs to a class of compounds that have potential significance in various research domains, particularly in medicinal chemistry and drug development.

Synthetic Utility

Beyond direct biological applications, Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate may serve as a valuable synthetic intermediate in the preparation of more complex molecular structures. The presence of multiple reactive sites allows for selective transformations to generate derivatives with potentially enhanced biological activities or physical properties.

SupplierStatusPackage Sizes
CymitQuimica (Ref: 3D-BAC73299)DiscontinuedPreviously available in 10mg, 25mg, 50mg, 100mg, 250mg
AKSci (Catalog: 0797DT)Available (as of April 9, 2025)Not specified, minimum purity 95%

For researchers interested in obtaining this compound, special inquiry or custom synthesis options may be necessary due to its discontinued status with some suppliers .

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